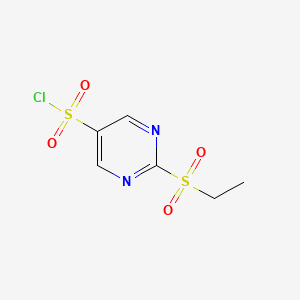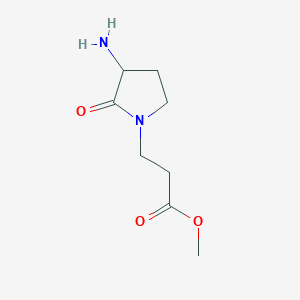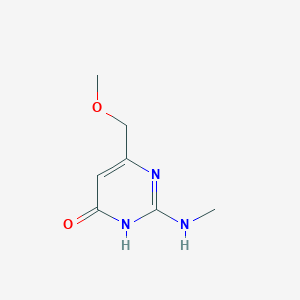![molecular formula C9H11ClN2O2S2 B13315036 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13315036.png)
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with diethyl malonate, followed by chlorosulfonation to introduce the sulfonyl chloride group . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride can undergo a variety of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups, although specific examples of these reactions are less common.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It has been used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism by which 3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with DNA to prevent cancer cell proliferation . The compound’s sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological activity .
Comparison with Similar Compounds
3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride: This compound has a similar structure but with a chlorine atom at the 6-position, which can affect its reactivity and applications.
1,3-Thiazole-5-sulfonyl chloride: Lacking the imidazo ring, this compound is simpler and may have different reactivity and uses.
The unique combination of the imidazo and thiazole rings in this compound, along with its specific functional groups, makes it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11ClN2O2S2 |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
3,6-diethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c1-3-6-5-15-9-11-7(4-2)8(12(6)9)16(10,13)14/h5H,3-4H2,1-2H3 |
InChI Key |
VDANXMRRAKUNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)S(=O)(=O)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)


![2-[4-(Benzyloxy)phenyl]-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13314973.png)


![2-[(4-amino-1-methyl-1H-pyrazol-3-yl)oxy]ethan-1-ol](/img/structure/B13314993.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL](/img/structure/B13315000.png)


![8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13315020.png)
![5-[(2-Benzylphenyl)amino]pentanoic acid](/img/structure/B13315026.png)
